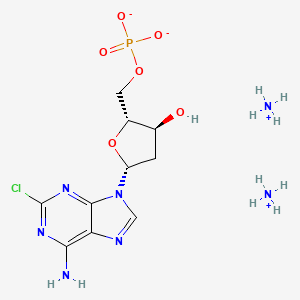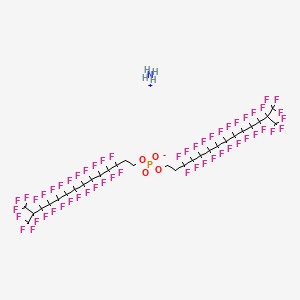
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 297-954-5, also known as Cymbopogon winterianus herb oil, is an essential oil obtained from the herbs of the plant Cymbopogon winterianus, commonly known as Java citronella. This compound is widely used in various industries due to its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Cymbopogon winterianus herb oil is primarily extracted through steam distillation of the fresh or partially dried leaves of the Cymbopogon winterianus plant. The process involves passing steam through the plant material, which vaporizes the volatile compounds. These vapors are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, large-scale steam distillation units are used to extract the oil. The process involves the following steps:
- Harvesting the Cymbopogon winterianus leaves.
- Loading the leaves into the distillation unit.
- Passing steam through the leaves to vaporize the essential oil.
- Condensing the vapors to separate the oil from the water.
- Collecting and purifying the essential oil.
化学反応の分析
Types of Reactions
Cymbopogon winterianus herb oil undergoes various chemical reactions, including:
Oxidation: The oil can be oxidized to form various oxygenated compounds.
Reduction: Reduction reactions can modify the chemical structure of the oil, leading to different derivatives.
Substitution: The oil can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents, such as acids and bases, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced compounds, and substituted products, each with unique properties and applications.
科学的研究の応用
Cymbopogon winterianus herb oil has a wide range of scientific research applications, including:
Chemistry: Used as a natural source of various chemical compounds for synthesis and analysis.
Biology: Studied for its antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties.
作用機序
The mechanism of action of Cymbopogon winterianus herb oil involves its interaction with various molecular targets and pathways. The oil’s primary components, such as citronellal, citronellol, and geraniol, exert their effects by:
Disrupting microbial cell membranes: Leading to cell lysis and death.
Inhibiting enzyme activity: Affecting metabolic pathways in microorganisms.
Scavenging free radicals: Providing antioxidant effects that protect cells from oxidative damage.
類似化合物との比較
Cymbopogon winterianus herb oil is unique compared to other similar compounds due to its specific chemical composition and properties. Similar compounds include:
Cymbopogon nardus (Ceylon citronella) oil: Contains different proportions of citronellal and geraniol.
Lemongrass oil: Rich in citral, with distinct aromatic properties.
Eucalyptus oil: Contains eucalyptol, with different medicinal applications.
Cymbopogon winterianus herb oil stands out due to its higher concentration of citronellal and citronellol, making it particularly effective as an insect repellent and antimicrobial agent.
特性
CAS番号 |
93776-26-2 |
|---|---|
分子式 |
C30H12F54NO4P |
分子量 |
1507.3 g/mol |
IUPAC名 |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C30H9F54O4P.H3N/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;/h1-4H2,(H,85,86);1H3 |
InChIキー |
JTYNPYXYRZDCAK-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


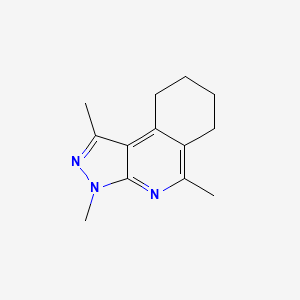
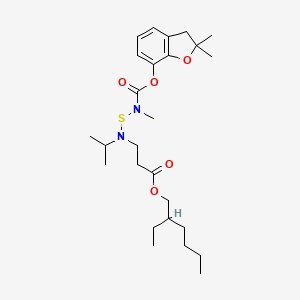
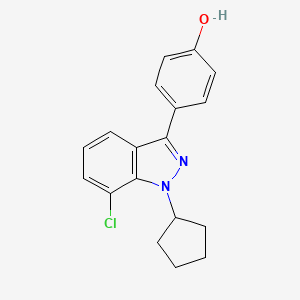
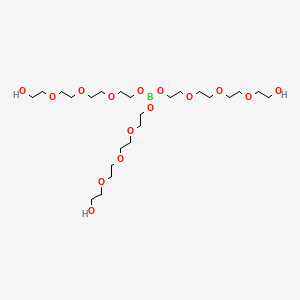
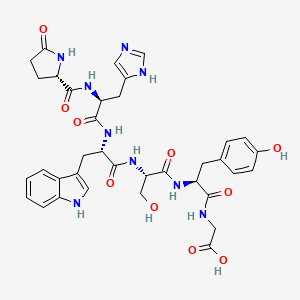
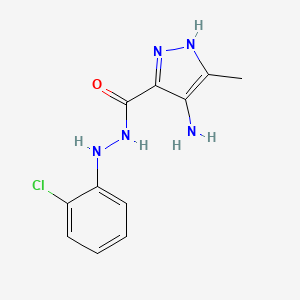
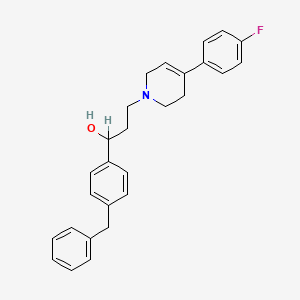

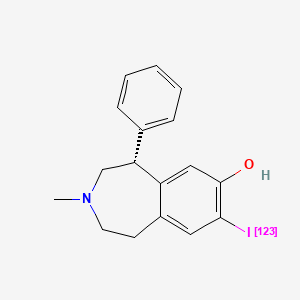

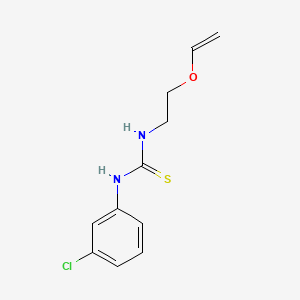
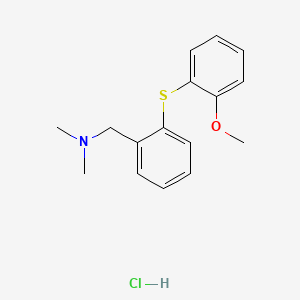
![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)
